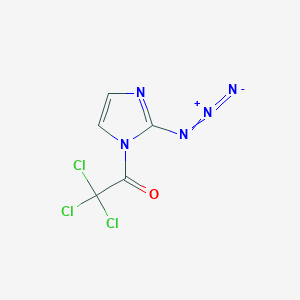
1-(2-Azido-1H-imidazol-1-yl)-2,2,2-trichloroethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Azido-1H-imidazol-1-yl)-2,2,2-trichloroethan-1-one is a chemical compound with a unique structure that includes an azido group attached to an imidazole ring and a trichloroethanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Azido-1H-imidazol-1-yl)-2,2,2-trichloroethan-1-one typically involves the reaction of 2-azidoimidazole with trichloroacetyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at low temperatures to ensure the stability of the azido group and to prevent any side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Azido-1H-imidazol-1-yl)-2,2,2-trichloroethan-1-one undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro derivatives.
Reduction: Reduction of the azido group can lead to the formation of amines.
Substitution: The trichloroethanone moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the trichloroethanone group.
Major Products Formed
Oxidation: Nitro derivatives of the imidazole ring.
Reduction: Amino derivatives of the imidazole ring.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(2-Azido-1H-imidazol-1-yl)-2,2,2-trichloroethan-1-one has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of new materials and as a reagent in various chemical processes.
Mécanisme D'action
The mechanism of action of 1-(2-Azido-1H-imidazol-1-yl)-2,2,2-trichloroethan-1-one involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property makes it useful in bioconjugation and labeling studies. Additionally, the trichloroethanone moiety can act as an electrophile, reacting with nucleophiles in various chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Azido-1H-imidazol-1-yl)-2-chloroethanone: Similar structure but with a chloroethanone group instead of trichloroethanone.
1-(2-Azido-1H-imidazol-1-yl)-2,2-dichloroethan-1-one: Contains a dichloroethanone group.
1H-Imidazole, 2-azido-1-(2,2-dimethyl-1-oxopropyl)-: Features a dimethyl-oxopropyl group.
Uniqueness
1-(2-Azido-1H-imidazol-1-yl)-2,2,2-trichloroethan-1-one is unique due to the presence of the trichloroethanone moiety, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable for specific applications where the trichloroethanone group is advantageous.
Propriétés
Numéro CAS |
62681-78-1 |
|---|---|
Formule moléculaire |
C5H2Cl3N5O |
Poids moléculaire |
254.5 g/mol |
Nom IUPAC |
1-(2-azidoimidazol-1-yl)-2,2,2-trichloroethanone |
InChI |
InChI=1S/C5H2Cl3N5O/c6-5(7,8)3(14)13-2-1-10-4(13)11-12-9/h1-2H |
Clé InChI |
WSWITYBSUMKYBV-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(C(=N1)N=[N+]=[N-])C(=O)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


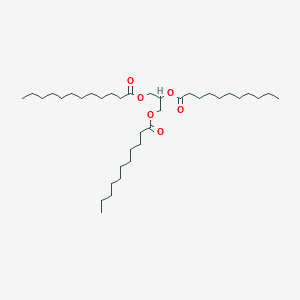
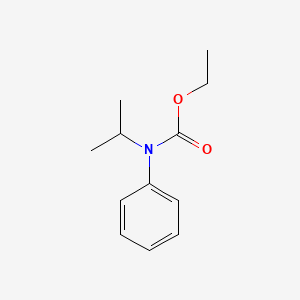

![Ethyl 2-[(6-bromo-2-chloropyridin-3-YL)oxy]decanoate](/img/structure/B14511314.png)
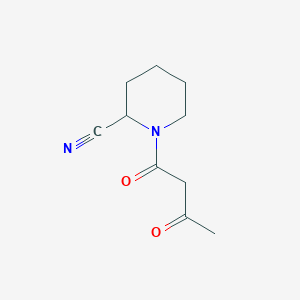

![3-Chloro-2-[(2-methylbut-3-yn-2-yl)oxy]oxolane](/img/structure/B14511343.png)
![2-[(2E)-3-(2-Methylphenyl)triaz-2-en-1-yl]benzonitrile](/img/structure/B14511346.png)
![[3-Hydroxy-3-(4-methoxyphenyl)cyclohexyl]acetic acid](/img/structure/B14511351.png)
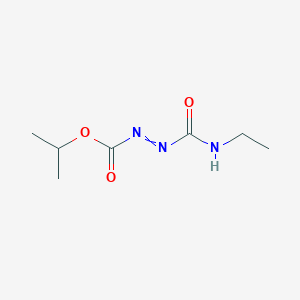

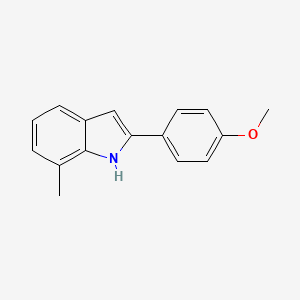
![N-{3-Nitro-4-[(pyridin-2-yl)methyl]phenyl}octadecanamide](/img/structure/B14511379.png)
![Benzoic acid, 2-[bis[4-(dimethylamino)phenyl]methyl]-](/img/structure/B14511382.png)
